molecular formula C13H14N2O2 B15058392 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B15058392
M. Wt: 230.26 g/mol
InChI Key: OTYDUCBJOFGNIO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound with a complex structure that includes an ethoxyphenyl group, a pyrrolidine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
  • 1-(4-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile
  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Comparison: 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O2/c1-2-17-12-5-3-11(4-6-12)15-8-10(7-14)13(16)9-15/h3-6,10H,2,8-9H2,1H3

InChI Key

OTYDUCBJOFGNIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Origin of Product

United States

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